molecular formula C7H5BrF3N B2483678 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine CAS No. 1211517-98-4

3-Bromo-6-methyl-2-(trifluoromethyl)pyridine

Cat. No. B2483678
CAS RN: 1211517-98-4
M. Wt: 240.023
InChI Key: ZJHXVNHHGSDHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-6-methyl-2-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C7H5BrF3N . It is a derivative of bromopyridine .


Synthesis Analysis

The synthesis of this compound involves several steps. An amination replacement reaction involving 4H-pyran-4-one intermediate with ammonia at 65 °C gave pyridin-4 (1H)-one, which was subsequently treated with POBr3 to generate the bromide intermediate . The intermediate was then formed by a Pd-catalyzed coupling reaction between the bromide intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .


Molecular Structure Analysis

The molecular structure of “3-Bromo-6-methyl-2-(trifluoromethyl)pyridine” consists of a pyridine ring with a bromine atom at the 3rd position, a methyl group at the 6th position, and a trifluoromethyl group at the 2nd position .


Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-6-methyl-2-(trifluoromethyl)pyridine” are complex and varied. For instance, it was found that the trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-6-methyl-2-(trifluoromethyl)pyridine” include a molecular weight of 240.02 . It is a colorless to white to yellow solid or liquid at normal temperatures .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines (TFMP), including 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine, are widely used in the agrochemical industry . They are key structural motifs in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products likely leverage the same beneficial properties of the TFMP structure that make it useful in human pharmaceuticals .

Synthesis of Crop-Protection Products

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .

Superior Pest Control Properties

As observed with other TFMP derivatives, the presence of fluorine and pyridine structure in 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine results in its superior pest control properties when compared to traditional phenyl-containing insecticides .

Trifluoromethylation of Carbon-Centered Radical Intermediates

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described, and 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine could potentially be used in these processes .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-bromo-6-methyl-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-2-3-5(8)6(12-4)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHXVNHHGSDHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methyl-2-(trifluoromethyl)pyridine

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